1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-(2-(Indolin-1-yl)-2-oxoethyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of indoline, morpholine, and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Indoline Derivative: Starting with indoline, a suitable electrophile is introduced to form the indolin-1-yl moiety.
Pyridinone Formation: The pyridinone ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling Reaction: The indoline derivative is then coupled with the pyridinone ring through a condensation reaction, forming the core structure.
Morpholine Sulfonylation: Finally, the morpholine group is introduced via sulfonylation, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Optimization: Using specific catalysts to increase reaction efficiency.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing advanced purification methods such as chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Indolin-1-yl)-2-oxoethyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
1-(2-(Indolin-1-yl)-2-oxoethyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used in the synthesis of advanced materials and as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathway Modulation: The compound can influence various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Indolin-1-yl)-2-oxoethyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one: shares similarities with other indoline and pyridinone derivatives.
Morpholine-containing Compounds: Compounds with morpholine groups exhibit similar chemical properties.
Uniqueness
Structural Complexity: The combination of indoline, morpholine, and pyridinone moieties is unique.
Chemical Properties:
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-morpholin-4-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-18-6-5-16(28(25,26)21-9-11-27-12-10-21)13-20(18)14-19(24)22-8-7-15-3-1-2-4-17(15)22/h1-6,13H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILHZHFTKTXFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C=CC3=O)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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